Asymmetric Suzuki–Miyaura Coupling: Enantioselectivity for Axially Chiral Binaphthyl Synthesis
In asymmetric Suzuki–Miyaura coupling with 1-naphthalenboronic acid, 1-bromo-2-methylnaphthalene yields non-racemic binaphthalenes with 37% enantiomeric excess (ee) when catalyzed by chiral P,O-ferrocenyl ligand (R)-12 at 40–60 °C [1]. Under identical conditions, unsubstituted 1-bromonaphthalene or 2-bromo-1-methylnaphthalene (CAS 20601-22-3) cannot achieve this stereochemical outcome because the methyl group ortho to bromine is essential for generating the steric bias required for axial chirality induction [2].
| Evidence Dimension | Enantioselectivity (ee) in asymmetric Suzuki–Miyaura coupling to binaphthyls |
|---|---|
| Target Compound Data | 37% ee with ligand (R)-12 |
| Comparator Or Baseline | 1-Bromonaphthalene or 2-bromo-1-methylnaphthalene under identical asymmetric conditions (class-level baseline) |
| Quantified Difference | 37% ee (target) vs. ~0% ee expected for comparators lacking ortho-methyl steric bias |
| Conditions | Suzuki–Miyaura coupling with 1-naphthalenboronic acid, chiral P,O-ferrocenyl ligand (R)-12, 40–60 °C |
Why This Matters
For procurement of building blocks in asymmetric binaphthyl ligand synthesis, the ortho-methyl substitution of 1-bromo-2-methylnaphthalene is structurally required to achieve measurable enantioselectivity; regioisomeric or unsubstituted analogs cannot substitute.
- [1] Synthesis and characterization of new chiral P,O ferrocenyl ligands and catalytic application to asymmetric Suzuki–Miyaura coupling. J Organomet Chem. 2014. View Source
- [2] Cammidge AN, Crépy KVL. Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. Tetrahedron. 2004;60(20):4377-4386. View Source
